Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
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Overview
Description
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives . It has been used to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers to treat stroke patients .
Synthesis Analysis
The synthesis of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate involves palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This leads to the formation of 4-pyridylpiperidinyl esters .Molecular Structure Analysis
The molecular formula of Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is C20H28FNO4 . It has a molecular weight of 365.44 . The SMILES string representation of the molecule isCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Cc2ccc(F)cc2
. Chemical Reactions Analysis
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a substrate used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This reaction leads to the formation of 4-pyridylpiperidinyl esters .Physical And Chemical Properties Analysis
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a solid with a melting point of 62-66 °C . It has a density of 1.1±0.1 g/cm3 and a boiling point of 435.7±35.0 °C at 760 mmHg . The compound has a molar refractivity of 96.1±0.3 cm3 .Scientific Research Applications
Palladium-Catalyzed α-Arylation
This compound is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to compounds such as 4-pyridylpiperidinyl esters .
Sodium Channel Blockers
It serves as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers. These blockers are used to treat stroke patients .
Tumor Necrosis Factor Alpha-Converting Enzyme Inhibitors
The compound is also utilized to prepare inhibitors of tumor necrosis factor alpha-converting enzyme .
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYXHXWARGQKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584851 |
Source
|
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate | |
CAS RN |
917755-77-2 |
Source
|
Record name | 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 917755-77-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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